molecular formula C7H8N4 B1661742 Imidazo[1,2-A]pyrimidin-6-ylmethanamine CAS No. 944903-09-7

Imidazo[1,2-A]pyrimidin-6-ylmethanamine

Cat. No.: B1661742
CAS No.: 944903-09-7
M. Wt: 148.17
InChI Key: FJMLTMZYDHFBEY-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrimidin-6-ylmethanamine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Mechanism of Action
Imidazo[1,2-A]pyrimidin-6-ylmethanamine derivatives have been studied for their ability to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer. For instance, a study demonstrated that certain derivatives exhibited potent PI3Kα inhibitory activity, leading to reduced proliferation of cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications to the compound could enhance its efficacy against various cancer cell lines .

Case Studies
Recent research synthesized a series of imidazo[1,2-A]pyrimidine derivatives that showed promising results against tumor growth in vitro and in vivo models. These compounds were designed based on the pharmacophore model derived from known PI3K inhibitors, showcasing their potential as novel anticancer agents .

Anti-inflammatory Applications

Biological Activity
this compound derivatives have also been investigated for their anti-inflammatory properties. Studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Research Findings
In vivo experiments using carrageenan-induced paw edema models demonstrated that imidazo[1,2-A]pyrimidine derivatives significantly reduced inflammation compared to control groups. The SAR studies indicated that specific substitutions on the imidazo ring could enhance anti-inflammatory activity .

Antimicrobial Applications

Antibacterial Activity
The antibacterial potential of this compound has been explored through various studies. A series of synthesized derivatives were tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of antimicrobial activity. Some compounds demonstrated potency against Mycobacterium species as well .

Evaluation Methods
Antimicrobial activity was assessed using agar well diffusion methods and minimum inhibitory concentration (MIC) tests. Results indicated that certain derivatives had MIC values lower than those of standard antibiotics such as streptomycin, highlighting their potential as new antibacterial agents .

Summary of Applications

Application TypeKey FindingsReferences
Anticancer Potent PI3Kα inhibitors; effective against various cancer cell lines ,
Anti-inflammatory Inhibition of COX-2; significant reduction in inflammation in vivo ,
Antimicrobial Effective against Gram-positive/negative bacteria; lower MIC than standard antibiotics ,

Properties

CAS No.

944903-09-7

Molecular Formula

C7H8N4

Molecular Weight

148.17

IUPAC Name

imidazo[1,2-a]pyrimidin-6-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H,3,8H2

InChI Key

FJMLTMZYDHFBEY-UHFFFAOYSA-N

SMILES

C1=CN2C=C(C=NC2=N1)CN

Canonical SMILES

C1=CN2C=C(C=NC2=N1)CN

Origin of Product

United States

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